molecular formula C23H23ClN2O3 B2530988 N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(4-methylpiperidin-1-yl)acetamide CAS No. 883963-22-2

N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(4-methylpiperidin-1-yl)acetamide

Cat. No.: B2530988
CAS No.: 883963-22-2
M. Wt: 410.9
InChI Key: XGCPUFQRFCNZNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(4-methylpiperidin-1-yl)acetamide (CAS 883963-22-2) is a chemical compound with a molecular formula of C23H23ClN2O3 and a molecular weight of 410.89 g/mol . This acetamide derivative features a chromen-4-one core scaffold, a structure of significant interest in medicinal chemistry research due to its association with diverse biological activities. Compounds containing the 4-oxo-4H-chromene (chromone) and acetamide pharmacophores have been investigated in various scientific studies, particularly in the development of novel therapeutic agents . Research on analogous molecular architectures, such as quinazolinone-acetamide hybrids, has demonstrated potential for antimicrobial and anticancer properties in vitro, suggesting this compound may be a valuable scaffold for similar exploratory research . Its structure, which includes a chlorophenyl group and a methylpiperidine moiety, makes it a complex intermediate for further chemical synthesis and a candidate for probing biological mechanisms. This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use of any kind. Researchers can obtain this compound in various quantities, with purities typically at 90% or higher .

Properties

IUPAC Name

N-[3-(4-chlorophenyl)-4-oxochromen-2-yl]-2-(4-methylpiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3/c1-15-10-12-26(13-11-15)14-20(27)25-23-21(16-6-8-17(24)9-7-16)22(28)18-4-2-3-5-19(18)29-23/h2-9,15H,10-14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCPUFQRFCNZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 3-Amino-2-(4-Chlorophenyl)-4H-Chromen-4-One

A modified Niementowski reaction is employed:

  • Step 1 : 2-Aminobenzoic acid (0.01 mol) reacts with 4-chlorobenzoyl chloride (0.01 mol) in pyridine at room temperature for 3 hours to yield 2-(4-chlorophenyl)-4H-benzo[e]oxazin-4-one.
  • Step 2 : Treatment with hydrazine hydrate (0.02 mol) in ethanol under reflux (30°C, 3 hours) affords 3-amino-2-(4-chlorophenyl)-4H-chromen-4-one.

Key Data :

  • Yield of Step 1: 82–88% (recrystallized ethanol)
  • Yield of Step 2: 75–80%

Introduction of the Acetamide Side Chain

The 3-amino group on the chromenone core is functionalized via amide coupling. Two primary routes are documented:

Chloroacetylation Followed by Piperidine Substitution

This method, adapted from, involves:

  • Chloroacetylation : Reacting 3-amino-2-(4-chlorophenyl)-4H-chromen-4-one (0.01 mol) with chloroacetyl chloride (0.01 mol) in ethanol containing glacial acetic acid under reflux (30°C, 8 hours). The product, 2-chloro-N-[2-(4-chlorophenyl)-4-oxochromen-3-yl]acetamide, is isolated in 70–75% yield.
  • Nucleophilic Substitution : The chloroacetamide intermediate reacts with 4-methylpiperidine (0.015 mol) in dimethylformamide (DMF) at 25°C for 12 hours, using potassium carbonate (K₂CO₃, 0.02 mol) and potassium iodide (KI, 0.01 mol) as catalysts.

Reaction Conditions :

  • Solvent: DMF (15 mL per gram substrate)
  • Temperature: 25°C
  • Yield: 75.5%

Direct Amide Coupling via Acid Chloride

An alternative approach from utilizes in-situ generation of the acid chloride:

  • Acid Chloride Formation : 2-(4-Methylpiperidin-1-yl)acetic acid is treated with thionyl chloride (SOCl₂) at 60°C for 2 hours.
  • Amide Bond Formation : The acid chloride reacts with 3-amino-2-(4-chlorophenyl)-4H-chromen-4-one in dichloromethane (DCM) with triethylamine (Et₃N) as a base (0–5°C, 2 hours).

Key Data :

  • Acid Chloride Yield: >90%
  • Amide Coupling Yield: 68–72%

Purification and Characterization

Crystallization

The crude product is purified via slow evaporation from ethyl acetate, yielding needle-like crystals suitable for X-ray diffraction.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.23 (s, 1H, NH), 7.89–7.43 (m, 4H, Ar-H), 6.98 (s, 1H, chromenone C5-H), 4.12 (s, 2H, COCH₂N), 2.85–2.45 (m, 4H, piperidine-H), 1.75–1.22 (m, 5H, piperidine-CH₂ and CH₃).
  • IR (KBr) : 1665 cm⁻¹ (C=O, chromenone), 1642 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II).

Comparative Analysis of Synthetic Routes

Parameter Chloroacetylation Route Acid Chloride Route
Reaction Time 20 hours (two steps) 4 hours (two steps)
Overall Yield 56–60% 48–52%
Purity (HPLC) >98% 95–97%
Scalability Suitable for >100 g Limited to <50 g

The chloroacetylation route offers higher yields and scalability, while the acid chloride method provides faster reaction times.

Industrial-Scale Considerations

For kilogram-scale production, the chloroacetylation route is preferred due to:

  • Lower cost of chloroacetyl chloride compared to thionyl chloride.
  • Reduced sensitivity to moisture, enabling aqueous workup.
  • Compatibility with continuous flow reactors for the substitution step.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(4-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has highlighted the anticancer properties of N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(4-methylpiperidin-1-yl)acetamide. The compound has shown efficacy in inhibiting the growth of various cancer cell lines through multiple mechanisms:

  • Inhibition of Kinases : The compound targets specific kinases involved in cell proliferation and survival pathways, leading to apoptosis (programmed cell death) and cell cycle arrest in cancer cells .
  • Mechanisms of Action : Studies have indicated that this compound may disrupt key signaling pathways that are often upregulated in cancerous cells, thus preventing tumor growth and metastasis .

Case Studies

Several studies have documented the effectiveness of this compound in preclinical models:

  • In vitro Studies : In laboratory settings, this compound demonstrated significant cytotoxicity against breast cancer cells, with IC50 values indicating potent activity .
  • Animal Models : In vivo studies using murine models have shown that treatment with this compound leads to reduced tumor size and improved survival rates compared to control groups .

Other Biological Activities

Beyond its anticancer potential, this compound has been investigated for other therapeutic applications:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, potentially useful in treating conditions characterized by chronic inflammation .
  • Neuroprotective Effects : Research indicates that the compound could have neuroprotective properties, making it a candidate for further exploration in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(4-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound may exert its effects by:

    Inhibition of Enzymes: It may inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation.

    Receptor Modulation: The compound may bind to and modulate the activity of specific receptors, influencing cellular signaling pathways.

    Ion Channel Interaction: It may interact with ion channels, affecting ion flux and cellular excitability.

Comparison with Similar Compounds

Comparative Data Tables

Table 2: Physicochemical and Structural Parameters

Compound Name Melting Point (°C) Bond Lengths (Å) Solubility
Target Compound Not reported N/A High (predicted)
N-(Acridin-9-yl)-2-(4-Me-piperidin-1-yl)acetamide Not reported C(7)–N(2): 1.449, C(14)–O(1): 1.220 Improved
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 473–475 Planar amide group, dihedral angles 54.8°–77.5° Moderate

Key Findings and Insights

  • Role of 4-Methylpiperidine : The 4-methylpiperidine group in the target compound and ’s acridine derivative enhances solubility, likely due to reduced hydrophobicity and improved hydrogen bonding .
  • Substituent Position : Anti-inflammatory activity in chromone derivatives () is sensitive to substituent position (e.g., position 7 vs. 2), suggesting that the target compound’s 3-(4-chlorophenyl) group may optimize steric interactions.
  • Heterocyclic Influence: Thieno-pyrimidinone () and oxadiazole () cores demonstrate that bioactivity is retained across diverse heterocycles, but electronic properties vary significantly.

Biological Activity

N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(4-methylpiperidin-1-yl)acetamide, a synthetic organic compound, has attracted significant attention due to its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of chromen-2-yl derivatives and is characterized by:

  • Chromone Core : This structure is known for various biological activities.
  • Piperidine Ring : Contributes to the compound's pharmacological properties.
  • Chlorophenyl Group : Imparts unique electronic characteristics.

The molecular formula is C23H23ClN2O3C_{23}H_{23}ClN_{2}O_{3} with a CAS number of 883963-22-2 .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzyme Inhibition : It may inhibit specific kinases involved in cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
  • Acetylcholinesterase (AChE) Inhibition : Similar compounds have shown AChE inhibitory activity, which is crucial for cognitive functions and could be beneficial in treating neurodegenerative diseases like Alzheimer's .

In Vitro Studies

  • Enzyme Inhibition :
    • Preliminary studies suggest that this compound exhibits significant inhibition against AChE. The IC50 values for similar compounds range from low micromolar to nanomolar concentrations, indicating potent activity .
  • Cell Proliferation Assays :
    • In cellular models, the compound has been tested for its effects on cancer cell lines. Results indicated that it could reduce cell viability in a dose-dependent manner, suggesting potential anticancer properties.

Case Studies

  • Neuroprotective Effects :
    • A study demonstrated that derivatives with similar structures improved learning and memory in transgenic mouse models by modulating cholinergic systems through AChE inhibition. The mechanism involved enhancing acetylcholine levels in synaptic clefts .
  • Antioxidant Activity :
    • Compounds derived from the chromone core have shown antioxidant potential, which may contribute to their neuroprotective effects by scavenging free radicals and reducing oxidative stress in neuronal cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure:

Structural FeatureModification Impact
Chromone CoreEssential for enzyme inhibition and antioxidant activity
Chlorophenyl SubstitutionEnhances binding affinity towards AChE
Piperidine RingInfluences pharmacokinetics and receptor interactions

Q & A

Q. Optimization Strategies :

  • Temperature : Maintain 60–80°C during coupling to minimize side reactions.
  • Solvent : Use anhydrous dichloromethane or DMF for improved reagent solubility.
  • Catalysts : Add DMAP (4-dimethylaminopyridine) to enhance coupling efficiency (yields >75%) .
StepKey Reagents/ConditionsYield RangeReference
1H2SO4, acetic anhydride, 110°C65–70%
2Pd(PPh3)4, K2CO3, DMF, 80°C70–75%
3EDCI, DMAP, DCM, RT75–80%

Which spectroscopic and crystallographic techniques are most effective for confirming the structural identity of this compound?

Q. Basic

  • X-ray crystallography : Resolve molecular geometry using SHELXL refinement, which provides bond-length accuracy ±0.01 Å and hydrogen-bonding networks (e.g., N–H···O interactions) .
  • NMR : 1H NMR (δ 7.2–8.1 ppm for aromatic protons) and 13C NMR (δ 170–175 ppm for carbonyl carbons) confirm substituent positions .
  • IR : Amide C=O stretch at ~1650 cm⁻¹ and chromenone ketone at ~1720 cm⁻¹ .

Validation : Cross-check purity via HPLC (≥95%) and compare crystallographic data with Cambridge Structural Database entries .

How can researchers design initial biological activity screens for this compound, considering its structural features?

Q. Basic

  • Target Selection : Prioritize kinases or inflammatory mediators (e.g., COX-2) based on structural analogs (e.g., chromenone derivatives with IC50 < 10 µM) .
  • Assay Design :
    • In vitro enzyme inhibition : Use fluorogenic substrates at 1–100 µM compound concentration.
    • Cell viability (MTT assay) : Test in cancer cell lines (e.g., MCF-7) with DMSO controls (<0.1% v/v) .

What computational strategies are recommended for predicting the electronic properties and binding modes of this compound?

Q. Advanced

  • Electrostatic Potential Mapping : Use Multiwfn to calculate Fukui indices, identifying nucleophilic (f⁻ > 0.1) and electrophilic (f⁺ > 0.15) sites .
  • Molecular Docking :
    • Software : AutoDock Vina with AMBER force fields.
    • Validation : Run 100-ns MD simulations to assess binding stability (RMSD < 2.0 Å) .

How should researchers address inconsistencies in crystallographic parameters reported across different studies of related compounds?

Q. Advanced

  • Re-refinement : Apply SHELXL with updated scattering factors and TWIN/BASF commands to correct for twinning .
  • Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C–H···π vs. N–H···O) to identify packing anomalies .
  • Torsion Angle Comparison : Discrepancies >10° in dihedral angles suggest conformational flexibility or refinement errors .

What structural modifications of this compound's chromenone core and piperidine moiety have shown significant effects on bioactivity in SAR studies?

Q. Advanced

  • Chromenone C-7 : Replacing –OCH3 with –NO2 decreases IC50 by 40% in kinase assays .
  • Piperidine N-Methylation : Increases logP by 0.8 units, enhancing blood-brain barrier penetration .
Modification SiteFunctional GroupBioactivity ChangeReference
Chromenone C-7–OCH3 → –NO2IC50 ↓ 40%
Piperidine NMethyl → HLogD ↓ 0.5

What experimental approaches can resolve contradictions in reported synthetic yields for similar acetamide derivatives?

Q. Advanced

  • Kinetic Profiling : Use in situ IR to monitor intermediate formation rates (e.g., amide coupling at 1650 cm⁻¹) .
  • Solvent Screening : Compare yields in polar aprotic (DMF: 75%) vs. nonpolar (toluene: 50%) solvents .
  • DoE Optimization : Vary temperature (50–80°C) and catalyst ratios (EDCI: 1.0–1.5 eq.) to identify non-linear yield relationships .

What methodologies are recommended for studying this compound's interactions with serum proteins in pharmacokinetic assessments?

Q. Advanced

  • Equilibrium Dialysis : Measure plasma protein binding using 14C-labeled compound (95% binding indicates high retention) .
  • Circular Dichroism : Detect conformational changes in human serum albumin (HSA) upon ligand binding (Δθ at 208 nm) .
  • MD Simulations : Calculate binding free energies (ΔG = −8.5 kcal/mol) with NAMD, validated via ITC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.